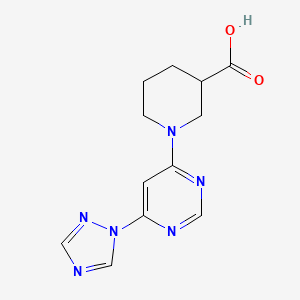

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position and a piperidine-3-carboxylic acid group at the 4-position.

Properties

IUPAC Name |

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2/c19-12(20)9-2-1-3-17(5-9)10-4-11(15-7-14-10)18-8-13-6-16-18/h4,6-9H,1-3,5H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYFDDOMFULNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in this mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Compound: N-[2-(2-Methyl-1,3-Thiazol-4-yl)Phenyl]-1-[6-(1H-1,2,4-Triazol-1-yl)Pyrimidin-4-yl]Azetidine-3-Carboxamide (CAS 2034230-99-2)

Structural Differences :

- Core : Shares the 6-(1H-1,2,4-triazol-1-yl)pyrimidine backbone.

- Modification : Replaces piperidine-3-carboxylic acid with an azetidine-3-carboxamide group.

- Additional Substituent : Includes a thiazole-phenyl moiety.

Implications : - The carboxamide group could enhance solubility compared to the carboxylic acid .

Table 1: Comparison of Pyrimidine-Triazole Derivatives

Benzoic Acid Derivatives with Triazole Substituents

Key Compounds:

- 3-(1H-1,2,4-Triazol-1-yl)Benzoic Acid (CAS 167626-64-4)

- 4-(1H-1,2,4-Triazol-1-yl)Benzoic Acid (CAS 162848-16-0)

Structural Differences : - Core : Benzene ring substituted with triazole at the 3- or 4-position.

- Functional Group : Carboxylic acid directly attached to the benzene ring.

Physical Properties : - Melting Points : 262–268°C (3-substituted) vs. 318–320°C (4-substituted), indicating positional effects on crystallinity .

Implications : - The benzoic acid derivatives lack the pyrimidine-piperidine system, limiting their utility in applications requiring extended π-π stacking or hydrogen bonding with larger biomolecules.

Table 2: Benzoic Acid-Triazole Derivatives

Piperidine-Carboxylic Acid Derivatives with Heterocyclic Cores

Key Compounds:

- 1-(2-Benzo[1,3]Dioxol-5-yl-Imidazo[1,2-a]Pyrimidin-3-ylMethyl)-Piperidine-4-Carboxylic Acid (CAS 912770-72-0)

- 1-[6-(3-Methylphenyl)Pyridazin-3-yl]Piperidine-4-Carboxylic Acid (CAS 1119453-12-1)

Structural Differences : - Core Heterocycle : Imidazo[1,2-a]pyrimidine (CAS 912770-72-0) and pyridazine (CAS 1119453-12-1) vs. pyrimidine in the target compound.

- Carboxylic Acid Position : Piperidine-4-carboxylic acid vs. piperidine-3-carboxylic acid.

Implications : - Pyridazine (CAS 1119453-12-1) has adjacent nitrogen atoms, increasing polarity and solubility compared to pyrimidine .

Table 3: Piperidine-Carboxylic Acid Derivatives

Triazole-Carboxylic Acid Derivatives with Alternative Scaffolds

Key Compound: 1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid (CAS 1710845-01-4)

Structural Differences :

- Triazole Type: 1,2,3-Triazole (non-aromatic) vs. 1,2,4-triazole (aromatic).

- Scaffold : Pyrrolidine (5-membered) vs. piperidine (6-membered).

Biological Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring substituted with a pyrimidine and triazole moiety, which are known for their roles in various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The presence of the triazole and pyrimidine rings allows for interaction with enzyme active sites, potentially inhibiting enzymes involved in metabolic pathways.

- Antimicrobial Activity : Compounds containing triazole and pyrimidine derivatives have shown significant antimicrobial properties against various pathogens.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has indicated that derivatives containing the triazole and pyrimidine structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 - 8 | |

| Escherichia coli | 8 - 16 | |

| Mycobacterium tuberculosis | 0.5 - 1.0 |

Anti-cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. It has been evaluated for its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.0 | Inhibition of growth |

| A375 | 3.5 | Induction of apoptosis |

These findings indicate that the compound may induce cell death in cancer cells while sparing normal cells.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Early data suggest favorable pharmacokinetic profiles:

| Parameter | Value |

|---|---|

| Oral Bioavailability | >50% |

| Half-life | 4 hours |

| Clearance | Low |

These characteristics are promising for further development as a therapeutic agent.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds, providing insights into potential applications:

- Study on Triazole Derivatives : A study highlighted the effectiveness of triazole derivatives in inhibiting soluble epoxide hydrolase, suggesting similar mechanisms could be explored for our compound .

- Pyrimidine-Based Drugs : Research has shown that pyrimidine derivatives often exhibit a range of biological activities including anti-infective and anticancer effects .

- In Vivo Studies : In vivo studies demonstrated that related compounds showed robust effects on serum biomarkers associated with disease models .

Q & A

What synthetic strategies are optimal for constructing the pyrimidine-triazole-piperidine scaffold in this compound?

Level: Basic (Synthetic Methodology)

Answer:

The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:

- Pyrimidine functionalization : Introduce the triazole group at the 6-position via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80–100°C) .

- Piperidine coupling : Attach the piperidine-3-carboxylic acid moiety using Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling (e.g., Pd/C, CuI) .

- Carboxylic acid protection : Use tert-butyl esters to prevent side reactions during coupling, followed by acidic deprotection (TFA/CH2Cl2) .

Validation : Monitor intermediates via LC-MS and confirm regioselectivity with 2D NMR (e.g., NOESY for triazole orientation) .

How can structural ambiguities in the triazole-pyrimidine core be resolved experimentally?

Level: Basic (Structural Characterization)

Answer:

Critical techniques include:

- X-ray crystallography : Resolve tautomeric states (1H- vs. 2H-triazole) and confirm substitution patterns .

- 1H-15N HMBC NMR : Identify nitrogen connectivity in the triazole ring .

- IR spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) to confirm deprotection .

Data contradiction example : If crystallography and NMR disagree on triazole orientation, perform DFT calculations to assess energetically favored tautomers .

What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

Level: Advanced (Biological Mechanism)

Answer:

Prioritize assays aligned with structural analogs:

- Kinase profiling : Use a panel of recombinant kinases (e.g., EGFR, mTOR) with ATP-competitive luminescence assays .

- Cellular cytotoxicity : Test anti-proliferative activity in cancer cell lines (e.g., PC-3 prostate cancer) via MTT assays, comparing IC50 values to known inhibitors .

- Binding kinetics : Perform surface plasmon resonance (SPR) to measure association/dissociation rates with target kinases .

Note : Control for off-target effects using siRNA knockdown of suspected targets .

How do structural modifications (e.g., triazole vs. pyrazole substituents) impact bioactivity?

Level: Advanced (Structure-Activity Relationship)

Answer:

Comparative approaches include:

- Analog synthesis : Replace triazole with pyrazole/isoxazole and test in parallel biological assays .

- Computational docking : Map steric/electronic effects of substituents on binding affinity (e.g., triazole’s H-bonding vs. pyrazole’s hydrophobicity) .

Key finding : Pyrimidine-linked triazoles show 3–5× higher mTOR inhibition than pyrazole analogs due to improved π-π stacking in the ATP pocket .

How should researchers address contradictions in reported cytotoxicity data across similar compounds?

Level: Advanced (Data Analysis)

Answer:

Systematic reconciliation involves:

- Standardize assays : Ensure consistent cell lines (e.g., ATCC-certified HeLa vs. primary cells) and incubation times .

- Control for solubility : Use DMSO concentration <0.1% and confirm compound stability via HPLC .

- Meta-analysis : Compare logP and polar surface area (PSA) to differentiate membrane permeability effects .

Example : Discrepancies in IC50 values may arise from variations in cellular uptake efficiency .

What computational methods predict metabolic stability of the piperidine-carboxylic acid moiety?

Level: Advanced (ADME Profiling)

Answer:

- In silico tools : Use SwissADME or Schrödinger’s QikProp to estimate metabolic susceptibility (e.g., CYP3A4 oxidation of piperidine) .

- Metabolite ID : Perform LC-HRMS on hepatocyte incubations to detect N-oxidation or carboxylic acid conjugation .

- Mitigation strategy : Introduce fluorine at the 4-position of piperidine to block oxidation .

How can researchers optimize reaction yields in large-scale synthesis?

Level: Advanced (Process Chemistry)

Answer:

- DoE optimization : Vary temperature, catalyst loading (Pd/C vs. Pd(OAc)₂), and solvent polarity (DMF vs. THF) to maximize yield .

- Purification : Use flash chromatography (silica gel, 5% MeOH/CH2Cl2) or preparative HPLC with C18 columns .

- Scale-up challenges : Address exothermicity in triazole coupling via slow reagent addition and cooling .

What analytical methods validate batch-to-batch consistency for this compound?

Level: Advanced (Quality Control)

Answer:

- HPLC-DAD : Use a gradient method (e.g., 10–90% acetonitrile/0.1% TFA over 20 min) to assess purity (>95%) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Residual solvent testing : Perform GC-MS to ensure DMF levels <500 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.